
tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the final product .
化学反応の分析
Types of Reactions
tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications[4][4].
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate[5][5]
Uniqueness
Compared to similar compounds, tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H25Cl2N3O3 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
tert-butyl 4-[2-[(2,4-dichloropyrimidin-5-yl)methoxy]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25Cl2N3O3/c1-17(2,3)25-16(23)22-7-4-12(5-8-22)6-9-24-11-13-10-20-15(19)21-14(13)18/h10,12H,4-9,11H2,1-3H3 |
InChIキー |
YNXJDCGXGUVGTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOCC2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


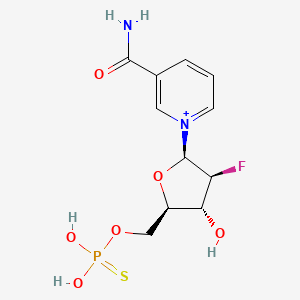
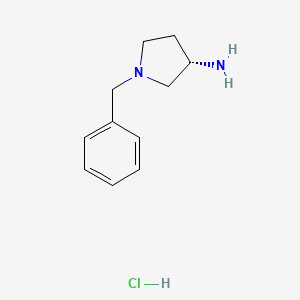

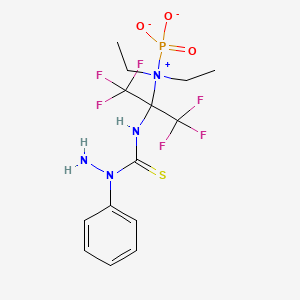
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)

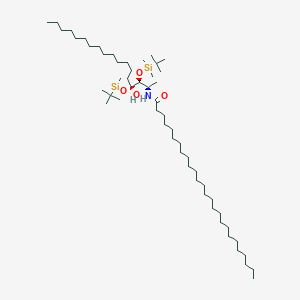
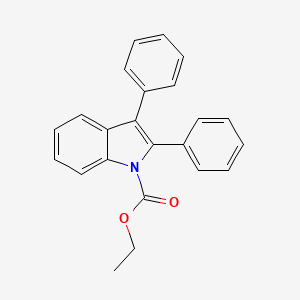

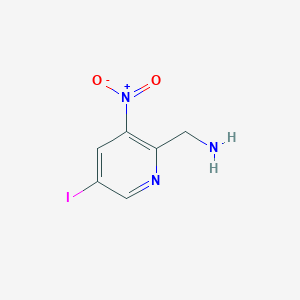


![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)
